3-Dehydro-6-deoxoteasterone 3-Dehydro-6-deoxoteasterone 3-dehydro-6-deoxoteasterone is 6-Deoxoteasterone in which the hydroxy group at position 3 has been oxidised to the corresponding ketone. It is a brassinosteroid, a 22-hydroxy steroid, a 23-hydroxy steroid and a 3-oxo-5alpha-steroid. It is functionally related to a teasterone.
Brand Name: Vulcanchem
CAS No.: 164034-48-4
VCID: VC14470120
InChI: InChI=1S/C28H48O3/c1-16(2)17(3)25(30)26(31)18(4)22-9-10-23-21-8-7-19-15-20(29)11-13-27(19,5)24(21)12-14-28(22,23)6/h16-19,21-26,30-31H,7-15H2,1-6H3/t17-,18-,19-,21-,22+,23-,24-,25+,26+,27-,28+/m0/s1
SMILES:
Molecular Formula: C28H48O3
Molecular Weight: 432.7 g/mol

3-Dehydro-6-deoxoteasterone

CAS No.: 164034-48-4

Cat. No.: VC14470120

Molecular Formula: C28H48O3

Molecular Weight: 432.7 g/mol

* For research use only. Not for human or veterinary use.

3-Dehydro-6-deoxoteasterone - 164034-48-4

Specification

CAS No. 164034-48-4
Molecular Formula C28H48O3
Molecular Weight 432.7 g/mol
IUPAC Name (5S,8R,9S,10S,13S,14S,17R)-17-[(2S,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C28H48O3/c1-16(2)17(3)25(30)26(31)18(4)22-9-10-23-21-8-7-19-15-20(29)11-13-27(19,5)24(21)12-14-28(22,23)6/h16-19,21-26,30-31H,7-15H2,1-6H3/t17-,18-,19-,21-,22+,23-,24-,25+,26+,27-,28+/m0/s1
Standard InChI Key URNVSZVQLKHKDE-WAFXAADMSA-N
Isomeric SMILES C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)[C@H]([C@@H]([C@@H](C)C(C)C)O)O
Canonical SMILES CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

3-Dehydro-6-deoxoteasterone (CAS: 164034-48-4) is a C28 steroid derivative with the molecular formula C28H48O3\text{C}_{28}\text{H}_{48}\text{O}_3 and a molecular weight of 432.7 g/mol . Its structure features a tetracyclic steroidal nucleus with hydroxyl groups at positions C-2 and C-3 and a ketone group at C-6, distinguishing it from related brassinosteroids like teasterone and typhasterol . The compound’s solubility profile indicates poor aqueous solubility but moderate solubility in organic solvents such as methanol and chloroform, which aligns with its role as a membrane-associated signaling molecule .

Table 1: Key Physicochemical Properties of 3-Dehydro-6-Deoxoteasterone

PropertyValueSource
Molecular FormulaC28H48O3\text{C}_{28}\text{H}_{48}\text{O}_3
Molecular Weight432.7 g/mol
CAS Registry Number164034-48-4
Solubility in WaterPractically insoluble
pKa~4.5 (weakly acidic)

Biosynthetic Pathways and Metabolic Role

The Late C-6 Oxidation Pathway

3-Dehydro-6-deoxoteasterone is a key intermediate in the late C-6 oxidation pathway of brassinolide biosynthesis, which operates alongside the early C-6 oxidation pathway in plants such as Catharanthus roseus and Arabidopsis thaliana . This pathway involves sequential hydroxylation and oxidation steps:

  • 6-Deoxoteasterone → 3-Dehydro-6-Deoxoteasterone: Catalyzed by a 3β-hydroxysteroid dehydrogenase, this step introduces a ketone group at C-3 .

  • 3-Dehydro-6-Deoxoteasterone → 6-Deoxotyphasterol: A reductase mediates the reduction of the C-23 ketone to a hydroxyl group .

  • Subsequent steps yield brassinolide via 6-deoxocastasterone and castasterone .

Table 2: Key Enzymes in the Late C-6 Oxidation Pathway

EnzymeFunctionOrganismSource
3β-Hydroxysteroid DehydrogenaseOxidizes C-3 hydroxyl to ketoneC. roseus
C-23 ReductaseReduces C-23 ketone to hydroxylA. thaliana
Brassinosteroid-6-oxidaseOxidizes C-6 in later stepsSolanum lycopersicum

Cross-Talk with Early C-6 Oxidation

In the early C-6 oxidation pathway, C-6 hydroxylation occurs before C-3 oxidation, producing intermediates like teasterone and typhasterol. The coexistence of both pathways in plants suggests regulatory flexibility, allowing optimization of brassinolide synthesis under varying environmental conditions . For example, C. roseus cultured cells prioritize the late pathway, with 6-deoxotyphasterol concentrations 15-fold higher than 6-deoxoteasterone .

Ecological and Agricultural Implications

Biotechnological Applications

Genetic manipulation of brassinosteroid biosynthesis, including 3-dehydro-6-deoxoteasterone-related enzymes, offers avenues for crop improvement. Overexpression of C-23 reductase in tomato has been shown to enhance drought tolerance by modulating stomatal closure via brassinolide signaling . Conversely, silencing 3β-hydroxysteroid dehydrogenase in Arabidopsis results in dwarf phenotypes, highlighting this enzyme’s importance in growth regulation .

Research Gaps and Future Directions

Despite advances, several questions remain:

  • Regulatory Mechanisms: How do plants balance early and late C-6 oxidation pathways? Transcriptional profiling of brassinosteroid-deficient mutants could elucidate regulatory nodes .

  • Ecological Interactions: Does 3-dehydro-6-deoxoteasterone influence plant-microbe symbioses or herbivore resistance?

  • Human Health: Could dietary intake of brassinosteroid-rich foods modulate human hormone pathways?

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